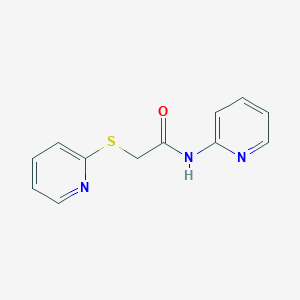

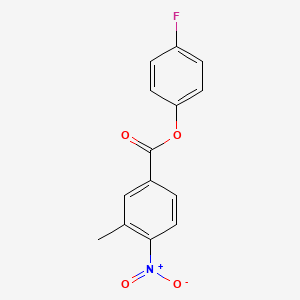

![molecular formula C19H21N5O B5544730 6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The interest in triazine derivatives, including the specified compound, arises from their wide range of applications and properties in different fields. These compounds have been extensively studied for their potential in high-performance materials, biomedical applications, and other chemical properties.

Synthesis Analysis

The synthesis of related triazine derivatives involves multi-step reactions. For example, Hsiao et al. (1995) described the synthesis of diamines similar to the specified compound through condensation and reduction processes, leading to the creation of high-performance polymeric materials (Hsiao, Yang, & Fan, 1995). Additionally, Thorat et al. (2013) reported a two-step synthesis process for a triazine derivative, emphasizing its application in chlorination and oxidation reactions (Thorat, Bhong, & Karade, 2013).

Molecular Structure Analysis

The molecular structure of triazine derivatives is typically characterized by their aromatic and heterocyclic nature. For example, the work of Yu et al. (2012) on phenyl-1,3,5-triazine functional aromatic polyamides highlights the molecular structure's role in thermal stability and solubility (Yu et al., 2012).

Chemical Reactions and Properties

Triazine derivatives are known for their reactivity and versatility in chemical reactions. Collins et al. (2000) explored the chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, demonstrating the compound's reactivity and potential for creating new derivatives (Collins, Hughes, & Johnson, 2000).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility and thermal stability, are significant for their practical applications. Li et al. (2017) studied the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from triazine-based diamines, revealing important insights into their physical characteristics (Li et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications, of triazine derivatives are diverse. For instance, the work of Boese et al. (2002) on the crystal structures and packing of triazine derivatives provides insights into their chemical properties and potential applications in nonlinear optics (Boese et al., 2002).

Applications De Recherche Scientifique

Polymer Synthesis and Properties

6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine and related compounds have been extensively studied for their applications in polymer synthesis. Yu et al. (2012) described the synthesis and properties of aromatic polyamides with phenyl-1,3,5-triazine functional groups. These polymers exhibited excellent thermal stability and good mechanical properties, making them suitable for high-performance materials (Yu et al., 2012). Similarly, Sidra et al. (2018) synthesized polyimides from unsymmetrical diamines containing 4-phenoxy aniline and benzimidazole moieties, which showed high thermal stability and good mechanical properties (Sidra et al., 2018).

Applications in Nanofiltration Membranes

Liu et al. (2012) explored the use of sulfonated aromatic diamine monomers in the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and were effective in the treatment of dye solutions, indicating potential applications in water purification and wastewater treatment (Liu et al., 2012).

Luminescence Studies

The low-lying excited states of sym-triazines, including derivatives similar to 6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine, were studied by Oliva et al. (2005). Their research into the fluorescence and phosphorescence emission spectra of these compounds contributes to a better understanding of their electronic properties, which is crucial for applications in optical materials and sensors (Oliva et al., 2005).

Electrochemical and Thermal Studies

Ziyu Li et al. (2017) reported on the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from 1,3,5-triazine-based diamine. The study provides insights into the potential applications of these materials in electronic devices due to their favorable electrochemical properties (Ziyu Li et al., 2017).

Magnetic and Optical Properties

The use of s-triazine as an exchange linker in organic high-spin molecules was explored by Lahti et al. (2001). This research demonstrates the potential of triazine-based compounds in the development of materials with specific magnetic properties, which could be useful in various technological applications (Lahti et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

6-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-11(2)15-9-4-12(3)10-16(15)25-14-7-5-13(6-8-14)17-22-18(20)24-19(21)23-17/h4-11H,1-3H3,(H4,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOQDLXQZHETQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

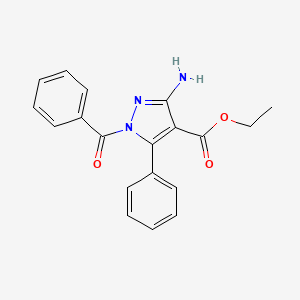

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

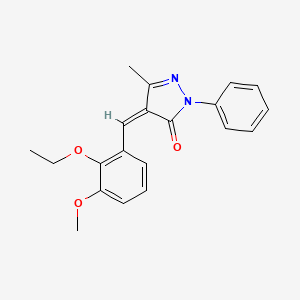

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)

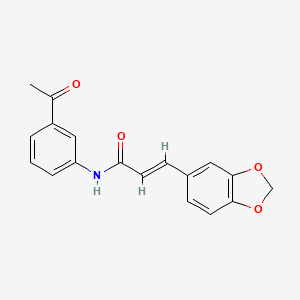

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)